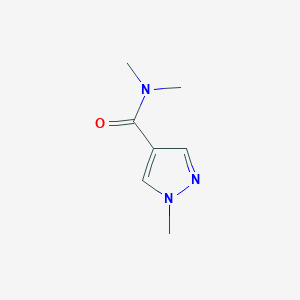![molecular formula C15H14N2O2 B2361864 5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 1059605-20-7](/img/structure/B2361864.png)
5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde typically involves the diazotization of 2,5-dimethylaniline followed by coupling with 2-hydroxybenzaldehyde . The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl group and the aldehyde group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Various substituted benzaldehyde derivatives can be formed.
Scientific Research Applications
5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The compound’s hydroxyl and aldehyde groups can also participate in chemical reactions, leading to the formation of reactive intermediates that can affect biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-(2,5-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde
- 5-[(E)-(2,5-dimethylphenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine
Uniqueness
5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde is unique due to its specific substitution pattern and the presence of both hydroxyl and aldehyde functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications .
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-3-4-11(2)14(7-10)17-16-13-5-6-15(19)12(8-13)9-18/h3-9,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQDDYJENAEZBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=NC2=CC(=C(C=C2)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2361786.png)
![N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2361787.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361789.png)

![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)
![3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2361793.png)




